N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide is a complex organic compound with the CAS Number 1421504-56-4. It is classified under the category of small molecules and is primarily utilized for research purposes in various scientific fields, including medicinal chemistry and pharmacology. The compound's molecular formula is C26H25N3O5S, and it has a molecular weight of 491.56 g/mol.
The synthesis of N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide involves several steps that typically include:
Specific methodologies for synthesizing this compound have not been extensively documented in available literature, indicating a need for further exploration in synthetic pathways.
The molecular structure of N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide can be represented using various structural formulas:
InChI=1S/C26H25N3O5S/c30-21(17-5-8-22-18(13-17)9-11-34-22)15-27-24(31)25(32)28-19-6-7-20-16(14-19)3-1-10-29(20)26(33)23-4-2-12-35-23/h2,4-8,12-14,21,30H,1,3,9-11,15H2,(H,27,31)(H,28,32).The compound exhibits a complex three-dimensional structure characterized by multiple functional groups including hydroxyl (-OH), amide (-CONH), and thiophene moieties.
| Property | Value |
|---|---|
| Molecular Formula | C26H25N3O5S |
| Molecular Weight | 491.56 g/mol |
| InChI Key | PAFBUMVQGAZBEJ-UHFFFAOYSA-N |
| Solubility | Not available |
The chemical reactivity of N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide can be explored through various reactions:
These reactions require specific conditions such as temperature control and the use of catalysts to ensure high yield and selectivity.
Further studies are necessary to elucidate its precise biochemical interactions and therapeutic potential.
The physical properties of N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide include:
| Property | Value |
|---|---|
| Appearance | Not specified |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Property | Value |
|---|---|
| Solubility | Not available |
| Stability | Requires further investigation |
These properties are essential for understanding the compound's behavior in various environments and its potential applications in research.
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-N'-[1-(thiophene–carbonyl)-1,2,3,4-tetrahydroquinolin–6–yl]ethanediamide has potential applications in:
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 887705-27-3
CAS No.: 511-37-5